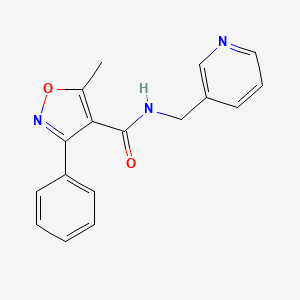![molecular formula C20H27N5O B5522738 N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5522738.png)
N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine" often involves multi-step chemical reactions, including nucleophilic substitutions, palladium-catalyzed reactions, and electrophilic fluorinations. For example, Eskola et al. (2002) described the synthesis of a related compound through electrophilic fluorination of a trimethylstannyl precursor, showcasing the complex nature of synthesizing such molecules (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds in this class typically includes a pyrimidine ring substituted with various groups such as piperazine, which plays a crucial role in determining the molecule's chemical behavior and interaction with biological targets. Structural analyses, such as those performed by Veerman et al. (2003), often involve the use of NMR, IR, and mass spectrometry to elucidate the positions and orientations of these substituents (Veerman et al., 2003).
Chemical Reactions and Properties
The chemical properties of "N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine" and related compounds are influenced by the functional groups attached to the pyrimidine and piperazine moieties. These properties can include reactivity with nucleophiles and electrophiles, potential for forming hydrogen bonds, and the ability to undergo various organic reactions such as substitutions and cyclizations. Studies like those by Nakhla and Wolfe (2007) have explored the reactivity of related compounds, demonstrating the potential for complex chemical transformations (Nakhla & Wolfe, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiopharmaceutical Applications
A derivative of the compound, involved in the synthesis of radiopharmaceuticals, was synthesized for imaging dopamine D4 receptors. This process included electrophilic fluorination of a precursor with [18F]F2, aiming for high specific radioactivity. Such compounds are valuable in neuroimaging to study neurological conditions and the dopaminergic system (Eskola et al., 2002).
Nanofiltration Membrane Development
Research on nanofiltration membranes for water treatment utilized a novel amine monomer combining units of piperazine and m-phenylenediamine to fabricate selective nanofiltration membranes. These membranes demonstrated high water permeability and selectivity, indicating the compound's role in enhancing water purification technologies (Li et al., 2020).
Ligand Chemistry and Complex Formation
Studies on the complexes of triorganotin(IV) halides with nitrogen-containing ligands, including piperazine, revealed insights into their structural characteristics and potential applications in materials science and catalysis (Siddiqi et al., 1982).
Capillary Electrophoresis in Pharmaceutical Analysis
The compound's derivatives have been analyzed using nonaqueous capillary electrophoresis, demonstrating its application in the quality control and analysis of pharmaceuticals. This highlights its role in ensuring the purity and efficacy of medications (Ye et al., 2012).
Mussel-Inspired Nanofiltration Membranes
A study on the preparation of nanofiltration membranes with a mussel-inspired interlayer explored the improvement of permeation performance. This research signifies the compound's utility in the development of advanced filtration technologies, potentially impacting water purification and environmental protection (Yang et al., 2017).
Eigenschaften
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-16-21-18(23(2)3)15-19(22-16)24-11-13-25(14-12-24)20(26)10-9-17-7-5-4-6-8-17/h4-8,15H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFVWTWHQGBMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5522655.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5522661.png)
![6-{[(2-{2-[(methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5522666.png)



![6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5522697.png)
![N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)
![N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522720.png)

![2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5522734.png)

